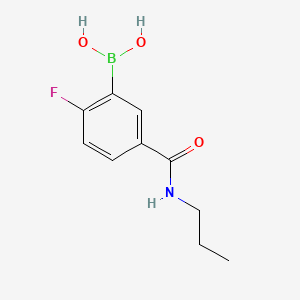

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFWGDUSGXDUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660186 | |

| Record name | [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-48-2 | |

| Record name | B-[2-Fluoro-5-[(propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methodology and Scope

The Miyaura borylation employs Pd(dppf)Cl₂ as a catalyst to insert a boronic ester group at the site of a halogen substituent. For the target compound, 5-bromo-2-fluoro-N-propylbenzamide reacts with bis(pinacolato)diboron (B₂Pin₂) under microwave irradiation (100°C, 30 min) in dimethylformamide (DMF)/H₂O.

Key Observations :

Comparative Analysis with Grignard Approach

The Grignard method outperforms in yield, purity, and operational simplicity, though Miyaura borylation remains viable for small-scale syntheses requiring rapid execution.

Functional Group Compatibility and Side Reactions

Amide Stability Under Grignard Conditions

Despite the strong basicity of Grignard reagents, the propylcarbamoyl group remains intact during halogen-magnesium exchange. Computational studies suggest that the electron-deficient aryl ring reduces nucleophilic attack on the amide.

Boronic Acid Protodeboronation Risks

Acidic hydrolysis of boronic esters (e.g., using HCl) may induce protodeboronation, but the patent’s protocol mitigates this via controlled pH and short reaction times.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

-

Raw Material Availability : 5-Bromo-2-fluorobenzoic acid is commercially accessible (~$120/mol), favoring both methods.

-

Catalyst Reusability : The ionic liquid catalyst in the Grignard method is recoverable via extraction, reducing waste.

| Metric | Grignard Method | Miyaura Borylation |

|---|---|---|

| Solvent Use | THF (recyclable) | DMF (high toxicity) |

| Heavy Metal Waste | None | Pd residues |

| Energy Demand | Moderate | High (microwave) |

Análisis De Reacciones Químicas

Types of Reactions: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic ester.

Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boronic esters.

Substitution: Substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine residues. The compound can also participate in cross-coupling reactions, where it undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Carbamoyl Group

a. (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic Acid (CAS: 874289-49-3)

- Molecular Formula: C₁₀H₁₃BFNO₃ (identical to the target compound).

- Difference : The carbamoyl group features an isopropyl (–NHCO–C₃H₇ with branched alkyl) instead of a linear propyl chain.

b. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid (CAS: 874289-40-4)

- Molecular Formula: C₈H₉BFNO₃.

- Difference : A methyl group replaces the propyl chain on the carbamoyl.

- Impact : The shorter alkyl chain decreases molecular weight (196.97 g/mol) and may enhance solubility in polar solvents but reduce lipophilicity, affecting membrane permeability in biological applications .

Positional Isomerism of Fluorine and Carbamoyl Groups

a. (3-Fluoro-5-(propylcarbamoyl)phenyl)boronic Acid (CAS: 874219-37-1)

- Molecular Formula: C₁₀H₁₃BFNO₃.

- Difference : Fluorine is at the 3-position instead of 2.

- Impact : Altered electronic distribution may affect interactions with enzymes or catalysts. For example, in β-lactamase inhibition, the fluorine’s position influences the boronic acid’s ability to form tetrahedral intermediates with catalytic serine residues .

b. (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic Acid (CAS: 874289-26-6)

- Molecular Formula: C₁₂H₁₄BFNO₃.

- Difference : The carbamoyl group is replaced with a piperidine-1-carbonyl moiety.

Halogen and Functional Group Substitutions

a. B-[3-Bromo-5-[(propylamino)carbonyl]phenyl]boronic Acid (CAS: 2121512-78-3)

- Molecular Formula: C₁₀H₁₂BBrFNO₃.

- Difference : A bromine atom replaces fluorine at the 3-position.

- Impact : Bromine’s larger atomic size and polarizability may enhance π-stacking interactions in catalytic systems, but its electron-withdrawing nature could reduce boronic acid’s nucleophilicity .

b. 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid (CAS: 352535-96-7)

Enzyme Inhibition

- (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic Acid: Potential use in inhibiting fungal histone deacetylases (HDACs) due to structural similarity to compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which showed IC₅₀ values <1 µM .

- Methylcarbamoyl Analog : Reduced alkyl chain length may lower inhibitory potency due to weaker hydrophobic interactions .

- Trifluoromethyl Analog : Enhanced acidity could improve binding to catalytic serine residues in β-lactamases .

Diagnostic Accuracy

- Phenyl boronic acids with free boronic groups are used to detect class C β-lactamases. The target compound’s propylcarbamoyl group may sterically hinder enzyme binding compared to simpler derivatives like phenyl boronic acid (diagnostic accuracy: 90–95%) .

Actividad Biológica

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a propylcarbamoyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The chemical formula for this compound is C10H13BFNO3. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The mechanism of action of boronic acids generally involves their interaction with specific molecular targets, often through the formation of covalent bonds with electrophilic centers. For this compound, the presence of the fluorine atom may enhance its reactivity and stability, potentially increasing its efficacy as an inhibitor in enzymatic reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including derivatives like this compound. Research indicates that compounds in this class can exhibit moderate to strong activity against various pathogens.

The antimicrobial activity observed in vitro suggests that this compound may act similarly to other known boron-containing compounds, such as benzoxaboroles, which inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Boronic acids are known to interact with serine proteases and other enzymes through the formation of stable complexes. This property could be leveraged in designing inhibitors for therapeutic purposes.

Case Studies and Research Findings

- Antifungal Mechanism : A study investigated the binding affinity of various boronic acids to LeuRS, revealing that this compound could effectively inhibit this enzyme, similar to AN2690. The binding interactions were characterized using molecular docking studies, indicating potential for drug development against fungal infections .

- Antibacterial Properties : Another research effort focused on the antibacterial efficacy of this compound against Bacillus cereus, where it was found to have a lower MIC compared to established treatments like AN2690. This finding suggests that modifications to the boronic acid structure can enhance antibacterial properties .

- Biochemical Assays : The compound has been utilized in biochemical assays due to its ability to form complexes with glycosylated proteins, facilitating the study of enzyme kinetics and protein interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, and what are their respective advantages?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., 5-bromo-2-fluoro-N-propylbenzamide) using bis(pinacolato)diboron. Alternatively, direct carbamoylation of pre-formed boronic acids (e.g., 2-fluoro-5-boronobenzoic acid) with propylamine via coupling reagents like EDC/HOBt is feasible. The former method offers higher regioselectivity, while the latter avoids handling sensitive boronate esters .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹¹B NMR : Detects the boronic acid moiety (δ ~30 ppm; absence of peaks at δ <10 ppm confirms no boronate ester impurities).

- ¹H/¹³C NMR : Verify the fluorine coupling pattern (meta-fluorine splits aromatic protons) and propylcarbamoyl group (amide proton at δ ~6.5 ppm).

- FT-IR : B-O stretching (~1340 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups.

- HRMS : Exact mass analysis (e.g., [M-H]⁻ ion) validates molecular formula .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use nitrile gloves and safety goggles in a fume hood. Avoid inhalation; compound may release toxic HF under acidic conditions. Store in amber vials under argon at 2–8°C to prevent hydrolysis. Neutralize waste with 1M NaOH before disposal. Refer to H302 (harmful if swallowed) and H319 (eye irritation) hazard codes .

Advanced Research Questions

Q. How can competitive protodeboronation be minimized during Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand to stabilize the boronate intermediate.

- Solvent Optimization : Anhydrous THF/toluene (1:1) reduces water-mediated protodeboronation.

- Additives : Include 2-5 mol% of 4Å molecular sieves to scavenge moisture.

- Temperature Control : Maintain reactions at 60–80°C; higher temperatures accelerate degradation .

Q. What mechanistic insights explain the divergent reactivity of this boronic acid in Petasis vs. Chan-Lam couplings?

- Methodological Answer :

- Petasis Reaction : The carbamoyl group directs nucleophilic addition via hydrogen bonding with iminium ions (e.g., glycine derivatives), favoring three-component reactions in polar aprotic solvents (DMF).

- Chan-Lam Coupling : Copper-mediated oxidative coupling requires electron-rich boronic acids; the fluorine’s electron-withdrawing effect slows reactivity unless boosted by catalytic TEMPO .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitutions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices. Higher nucleophilicity at the para position to boron explains preferential substitution.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects (e.g., acetonitrile stabilizes transition states better than THF) .

Q. What experimental strategies resolve contradictions in catalytic efficiency reported for this compound in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Compare batch-to-batch purity via HPLC (retention time ~8.2 min).

- Variable Screening : Systematically test bases (e.g., K₃PO₄ vs. Na₂CO₃), ligand ratios (1:1 vs. 1:2 Pd:ligand), and oxygen levels (degassed vs. aerobic conditions).

- In Situ Monitoring : Use ¹⁹F NMR to track boron-fluorine coupling stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.